2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDSRAIWPDDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then coupled with a chromene derivative. The key steps include:
Formation of Thiazolo[5,4-b]pyridine Core: This is usually achieved through the cyclization of a thiazole derivative with a pyridine ring under acidic or basic conditions.
Coupling with Chromene Derivative: The thiazolo[5,4-b]pyridine core is then reacted with a chromene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Amidation: The final step involves the amidation of the intermediate product with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole or chromene moieties, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and chromene structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer progression. Studies have demonstrated that it can inhibit the activity of Phosphoinositide 3-Kinase (PI3K), a key player in many cancer signaling pathways.
Anti-inflammatory Effects
Similar compounds have shown promise in reducing inflammation, which may extend the therapeutic applications of this compound to conditions characterized by chronic inflammation.
Synthetic Routes
The synthesis of 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions:
- Formation of Thiazolo[5,4-b]pyridine Core : Achieved through cyclization reactions under acidic or basic conditions.
- Coupling with Chromene Derivative : The thiazolo core is reacted with a chromene derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
This multi-step process allows for the introduction of various substituents that can enhance biological activity or alter chemical properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of This compound against several pathogens. Results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that this compound effectively inhibited cell proliferation by targeting PI3K pathways. The results showed reduced cell viability in treated groups compared to controls, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
Enzymatic Inhibition Potential
Binding Interactions
- Amide Linkage: The direct amide bond in the target compound aligns with SAR trends from 6h, where deviations (e.g., urea or methylene insertion) reduced activity .
- Chromene Contribution: The chromene ring’s planar structure may interact with kinase ATP-binding pockets or DNA, similar to coumarin derivatives.
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability: The chromene-carboxamide’s aromaticity may reduce aqueous solubility compared to butanamide analogs but improve membrane permeability and metabolic stability.
Biological Activity
The compound 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic molecule that integrates various heterocyclic structures, primarily featuring a thiazolo[5,4-b]pyridine moiety and a chromene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.42 g/mol. Its structure includes functional groups that are often associated with biological activity, such as the chromene and thiazole rings, which contribute to its reactivity and interaction with biological targets.
Target of Action
The primary target of This compound is the Phosphoinositide 3-Kinase (PI3K) . The compound exhibits strong inhibitory activity against this kinase, which is crucial in various cellular signaling pathways.
Mode of Action
The interaction with PI3K involves the formation of hydrogen bonds between the compound and the kinase, leading to inhibition of its enzymatic activity. This inhibition can significantly affect cellular processes such as metabolism, gene expression, and cell signaling pathways.
Anticancer Properties
Research indicates that compounds containing thiazole and chromene structures often exhibit anticancer properties. The specific activities of This compound have not been extensively published; however, similar compounds have shown significant efficacy against various cancer cell lines due to their ability to modulate kinase activity.
Antimicrobial Activity
Compounds with structural similarities have demonstrated notable antimicrobial activity against a range of pathogens. The thiazolo[5,4-b]pyridine moiety enhances this activity by effectively interacting with biological targets involved in microbial growth and survival.
Research Findings and Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Related compounds exhibit significant cytotoxicity against cancer cell lines. The inhibition of PI3K may play a role in reducing tumor growth. |
| Antimicrobial Testing | Similar thiazole-based compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. |
| Inflammation Models | Thiazole derivatives have been reported to reduce inflammatory markers in animal models. |
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have yet to be thoroughly studied. Given its potent inhibitory activity on PI3K, it is anticipated that dosage would significantly influence its therapeutic effects.
Synthetic Routes and Reaction Conditions
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Thiazolo[5,4-b]pyridine Core : Achieved through cyclization reactions.
- Coupling with Chromene Derivative : Utilizes coupling reagents like EDCI under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
